N1-环丙基-N2-(2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

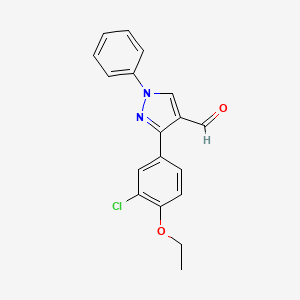

The compound N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a sulfonamide derivative that likely exhibits a complex molecular structure due to the presence of multiple functional groups such as cyclopropyl, sulfonyl, and oxalamide moieties. While the specific papers provided do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds.

Synthesis Analysis

The synthesis of related cyclopropanone derivatives is described in the first paper, where 1-(arylsulfonyl)cyclopropanol is prepared from cyclopropanone ethyl hemiacetal and sodium arylsufinate in the presence of formic acid. This compound serves as a cyclopropanone equivalent and reacts with terminal acetylenes and disubstituted amines in water, catalyzed by AuCl3, to yield 1-alkynyl cyclopropylamines . This method could potentially be adapted for the synthesis of N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide by incorporating the appropriate sulfonamide and oxalamide components.

Molecular Structure Analysis

The molecular structure of N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide would be expected to include a cyclopropyl ring, a sulfonyl group attached to a fluorinated phenyl ring, and an oxalamide moiety. The presence of these groups would influence the compound's reactivity and interaction with other molecules. The cyclopropanol derivative mentioned in the first paper could serve as a precursor to the cyclopropyl component of the target compound.

Chemical Reactions Analysis

The second paper discusses the synthesis of N-arylsulfonylethoxalamides through a cycloaddition reaction of arylsulfonyl isocyanates with N, N-disubstituted ethyl oxamates . This reaction proceeds via a [2+2] cycloaddition with high selectivity, suggesting that similar cycloaddition strategies could be employed in the synthesis of N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide. The compound's reactivity would be influenced by the presence of the sulfonyl and oxalamide groups, which are known to participate in various chemical reactions.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, we can infer that the compound would exhibit properties typical of sulfonamides and oxalamides. These might include moderate solubility in polar solvents, potential for hydrogen bonding due to the amide moiety, and a certain degree of acidity or basicity depending on the substituents present on the nitrogen atoms. The fluorinated phenyl ring could also contribute to the compound's lipophilicity and electronic properties .

科学研究应用

抗菌剂合成

与N1-环丙基-N2-(2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙基)草酰胺结构相似的1-环丙基-和1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸衍生物已被合成并研究为潜在的抗菌剂。这项研究强调了此类化合物在开发新型抗菌药物中的作用 (Miyamoto et al., 1987).

抗血小板治疗中的代谢

与N1-环丙基-N2-(2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙基)草酰胺结构相关的化合物已在普拉格雷代谢(一种血小板聚集抑制剂)的背景下进行了研究。了解这些化合物的代谢可以提高抗血小板疗法的有效性 (Rehmel et al., 2006).

水溶液中的光化学研究

对类似于N1-环丙基-N2-(2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙基)草酰胺的化合物的(如环丙沙星)的光化学的研究提供了对这些化合物在水性环境中受光照时的稳定性和行为的见解。这对于了解此类化合物的环境影响和降解过程至关重要 (Mella et al., 2001).

西格玛受体配体研究

含有环丙基甲基-哌啶结构(类似于N1-环丙基-N2-(2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙基)草酰胺)的化合物已被研究为西格玛受体配体的潜力。这项研究有助于了解西格玛受体配体的药理作用和潜在的治疗应用 (Ogawa et al., 1994).

激酶抑制剂的合成

对与N1-环丙基-N2-(2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙基)草酰胺具有结构特征的β-哌啶并乙基硫化物的合成研究导致了细胞周期蛋白依赖性激酶CDK2的新型抑制剂的开发。这在癌症治疗中具有潜在意义 (Griffin et al., 2006).

属性

IUPAC Name |

N'-cyclopropyl-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O4S/c19-13-4-8-16(9-5-13)27(25,26)22-12-2-1-3-15(22)10-11-20-17(23)18(24)21-14-6-7-14/h4-5,8-9,14-15H,1-3,6-7,10-12H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKBOMGXEZCUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)

![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)